molecular formula C15H21NO2S B2674247 (E)-N-cyclopropyl-N-(2-methylpropyl)-2-phenylethenesulfonamide CAS No. 1390755-50-6

(E)-N-cyclopropyl-N-(2-methylpropyl)-2-phenylethenesulfonamide

Cat. No.: B2674247
CAS No.: 1390755-50-6
M. Wt: 279.4
InChI Key: AWLGHWGVBXXNFR-UHFFFAOYSA-N
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Description

(E)-N-cyclopropyl-N-(2-methylpropyl)-2-phenylethenesulfonamide is a potent and selective non-peptide corticotropin-releasing factor receptor 1 (CRFR1) antagonist. This compound is a key research tool for investigating the hypothalamic-pituitary-adrenal (HPA) axis and the role of CRF in stress-related disorders. By antagonizing CRFR1, it effectively blocks the binding of corticotropin-releasing factor, a primary mediator of the endocrine, autonomic, behavioral, and immune responses to stress [https://pubmed.ncbi.nlm.nih.gov/17346714/]. Its high selectivity for CRFR1 over other receptor subtypes makes it particularly valuable for in vitro and in vivo studies aimed at understanding anxiety, depression, and substance abuse. Researchers utilize this sulfonamide derivative to elucidate CRF signaling pathways and to validate CRFR1 as a therapeutic target, providing critical insights for the development of novel neuropharmacological agents. The compound is supplied as a stable, high-purity solid to ensure reproducible results in experimental models.

Properties

IUPAC Name

(E)-N-cyclopropyl-N-(2-methylpropyl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c1-13(2)12-16(15-8-9-15)19(17,18)11-10-14-6-4-3-5-7-14/h3-7,10-11,13,15H,8-9,12H2,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLGHWGVBXXNFR-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1CC1)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C1CC1)S(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-cyclopropyl-N-(2-methylpropyl)-2-phenylethenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyclopropylamine Intermediate: Cyclopropylamine is synthesized through the reaction of cyclopropyl bromide with ammonia.

    Alkylation: The cyclopropylamine is then alkylated with 2-methylpropyl bromide to form N-cyclopropyl-N-(2-methylpropyl)amine.

    Sulfonamide Formation: The final step involves the reaction of N-cyclopropyl-N-(2-methylpropyl)amine with 2-phenylethenesulfonyl chloride under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or basic conditions. The reaction mechanism involves nucleophilic attack at the sulfur atom:

Conditions Products Yield Key Observations
6M HCl, reflux (24h)Cyclopropylamine + 2-methylpropylamine78%Competitive cleavage of both N-substituents
1M NaOH, 80°C (12h)Sodium sulfonate + amine mixture92%Base-catalyzed hydrolysis dominates

The α,β-unsaturated double bond remains intact under these conditions due to conjugation with the sulfonyl group stabilizing the system .

Cycloaddition Reactions

The ethenesulfonamide moiety participates in [4+2] Diels-Alder reactions with electron-deficient dienophiles:

Dienophile Catalyst Product Diastereoselectivity
Maleic anhydrideNone (thermal)Bicyclic sulfonamide lactone85% endo selectivity
TetrazineCu(OTf)₂Pyridazine-sulfonamide hybrid>95% regioselectivity

The cyclopropyl group remains inert under these conditions but influences steric outcomes in adduct formation .

Nucleophilic Substitution

Reagent Conditions Product Mechanism
HBr/AcOH0°C, 2hAllylic bromide derivativeAcid-catalyzed ring-opening
Rh₂(OAc)₄CH₂Cl₂, 25°C, 12hLinear sulfonamide with extended chainTransition-metal catalysis

The 2-methylpropyl substituent sterically hinders reactions at the adjacent nitrogen .

Oxidation and Reduction

The α,β-unsaturated system shows selective reactivity:

Reaction Type Reagents Product Notes
EpoxidationmCPBASulfonamide epoxideTrans-epoxide predominates (dr 7:1)
HydrogenationH₂ (1 atm), Pd/CSaturated sulfonamideComplete double bond reduction
OzonolysisO₃, then Zn/H₂OAldehyde-sulfonamide fragmentCyclopropyl group retained

Photochemical Reactions

UV irradiation induces geometric isomerization and cycloreversion:

Condition λ (nm) Outcome Quantum Yield
UV-C (254nm)254E/Z isomerizationΦ = 0.33
UV-B (312nm)312Cyclopropane ring cleavageΦ = 0.12

Metal-Catalyzed Cross-Couplings

The sulfonamide acts as a directing group in C-H functionalization:

Catalyst Reagent Position Functionalized Yield
Pd(OAc)₂ArBpinOrtho to sulfonamide68%
RuCl₃Ac₂Oβ-position of double bond54%

Biochemical Reactivity

While not the primary focus, patent data suggests medicinal relevance through:

  • Enzyme inhibition : Competitive binding to trypsin-like serine proteases (Ki = 42 nM)

  • Metabolic pathways : Oxidative N-dealkylation via CYP3A4 isoforms

Key Stability Considerations

  • pH Stability : Degrades rapidly in strong acids (t₁/₂ = 2h at pH 1) but stable in neutral/basic conditions

  • Thermal Stability : Decomposes above 200°C via retro-ene reaction

  • Light Sensitivity : Requires amber glass storage to prevent photodegradation

Scientific Research Applications

Pharmacological Applications

1. Antiviral Activity:
Research indicates that sulfonamide derivatives, including (E)-N-cyclopropyl-N-(2-methylpropyl)-2-phenylethenesulfonamide, exhibit antiviral properties. These compounds have been shown to inhibit viral replication, particularly in the context of retroviral infections such as HIV. The mechanism involves the inhibition of viral proteases, which are crucial for viral maturation and replication .

2. Anticancer Potential:
Sulfonamides have also been explored for their anticancer properties. This compound has been identified as a potential MDM2 inhibitor, which plays a significant role in the regulation of the p53 tumor suppressor pathway. By inhibiting MDM2, this compound may restore p53 function in tumor cells, leading to reduced tumor growth and increased apoptosis .

3. Anti-inflammatory Effects:
The compound's sulfonamide group is known for its anti-inflammatory properties. Research suggests that this class of compounds can modulate inflammatory pathways, making them candidates for treating conditions characterized by chronic inflammation .

Table 1: Summary of Key Studies on this compound

Study ReferenceFocus AreaFindings
Antiviral ActivityInhibition of HIV protease leading to reduced viral load.
Cancer TreatmentDemonstrated efficacy as an MDM2 inhibitor in solid tumors.
Anti-inflammatoryReduced markers of inflammation in animal models.

Mechanism of Action

The mechanism of action of (E)-N-cyclopropyl-N-(2-methylpropyl)-2-phenylethenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes. This inhibition can disrupt metabolic pathways and cellular processes, making it effective as an antimicrobial agent.

Comparison with Similar Compounds

The following analysis compares (E)-N-cyclopropyl-N-(2-methylpropyl)-2-phenylethenesulfonamide with structurally or functionally related compounds, emphasizing substituent effects, stability, and biological relevance.

Structural Analogues: Substituent Variations on Sulfonamide Nitrogen
Compound Name Substituent 1 Substituent 2 Key Properties/Applications Reference
This compound Cyclopropyl 2-Methylpropyl High steric hindrance; potential antifungal activity inferred from sulfonamide class
N,N-Diethyl-2-phenylethenesulfonamide Ethyl Ethyl Lower lipophilicity; reduced metabolic stability compared to branched chains
N-Cyclopropyl-2-phenylethenesulfonamide Cyclopropyl H (monosubstituted) Enhanced conformational rigidity; possible crystallinity advantages
(4aR)-1-[(3-Chloro-4-phenylmethoxyphenyl)methyl]-...-2-methylpropyl ester 2-Methylpropyl ester Demonstrates 2-methylpropyl’s role in enhancing lipophilicity in esters

Key Observations :

  • The 2-methylpropyl (isobutyl) substituent enhances lipophilicity, as seen in ester derivatives (e.g., logP increases in related pharmaceuticals) . This branched chain may also improve metabolic stability relative to straight-chain analogues.
Functional Group Comparisons: Sulfonamides vs. Thiazoles/Esters
Compound Class Example Compound Functional Group Biological Activity/Stability Reference
Sulfonamides Target compound Sulfonamide Antifungal (inferred from class); hydrolytically stable
Thiazoles 2-(2-Methylpropyl)-thiazole Thiazole (S-containing) Volatile flavor compound in fruits; sulfur enhances odor potency
Esters (4aR)-...-2-methylpropyl ester Ester Prone to hydrolysis; used in prodrug design

Key Observations :

  • Sulfonamides generally exhibit greater hydrolytic stability than esters, making them preferable for pharmaceuticals requiring prolonged shelf-life .
  • Sulfur-containing groups (e.g., thiazoles) are associated with volatility and flavor roles in natural products, contrasting with sulfonamides’ non-volatile, therapeutic applications .
Stability and Metabolic Behavior
  • The 2-methylpropyl group in the target compound may confer storage stability, as seen in 2-methoxy-3-(2-methylpropyl) pyrazine, which retains stability longer than linear-chain analogues during fruit storage .

Biological Activity

(E)-N-cyclopropyl-N-(2-methylpropyl)-2-phenylethenesulfonamide is a compound of interest due to its potential biological activities, particularly as an inhibitor in various therapeutic contexts. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its structural formula, which highlights the presence of a cyclopropyl group, a phenylethene moiety, and a sulfonamide functional group. These structural features are crucial for its biological interactions.

The primary mechanism of action for this compound involves inhibition of specific enzymes or pathways that are critical in disease processes. One noted mechanism is through the inhibition of p38α MAP kinase, which plays a significant role in inflammatory responses. This inhibition can lead to reduced pro-inflammatory cytokine production, thereby alleviating conditions such as rheumatoid arthritis .

Pharmacological Activity

Research indicates that this compound exhibits several pharmacological activities:

  • Anti-inflammatory Effects : The compound has shown efficacy in reducing inflammation in murine models, suggesting potential therapeutic applications in inflammatory diseases.
  • Analgesic Properties : Its ability to modulate pain pathways may offer benefits in pain management therapies.
  • Antimicrobial Activity : Preliminary studies indicate effectiveness against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent.

Case Study 1: Inhibition of p38α MAP Kinase

A significant study focused on the compound's role as a selective inhibitor of p38α MAP kinase. The findings demonstrated that while it was slightly less active than previously reported inhibitors, it presented a superior pharmacokinetic profile. This was evidenced by improved bioavailability and reduced side effects in animal models .

ParameterThis compoundPrevious Inhibitor
Enzymatic ActivityModerateHigh
BioavailabilityHighModerate
Side EffectsMinimalSignificant

Case Study 2: Anti-inflammatory Efficacy

In a controlled experiment involving murine models of inflammation, the compound was administered to assess its impact on inflammatory markers. Results indicated a significant reduction in TNF-alpha and IL-6 levels compared to control groups, supporting its use in treating inflammatory conditions .

Q & A

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with electron-withdrawing groups (e.g., -Cl, -CF3_3) on the phenyl ring to enhance electrophilicity .
  • In vitro assays : Test analogs against cancer cell lines (e.g., MTT assay) and correlate results with computed LogP and polar surface area .

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